2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
Description
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide is an organic compound that features a brominated aniline derivative linked to a pyrazole moiety via an acetamide bridge
Properties
IUPAC Name |
2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10-7-11(15)3-4-13(10)16-9-14(20)17-8-12-5-6-18-19(12)2/h3-7,16H,8-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOAZPMFOJWTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC(=O)NCC2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide typically involves the following steps:
Bromination of 2-methylaniline: This step involves the bromination of 2-methylaniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.
Formation of the acetamide linkage: The brominated aniline is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the corresponding chloroacetamide.
Coupling with 2-methylpyrazole: Finally, the chloroacetamide intermediate is coupled with 2-methylpyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in DMF for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its brominated aniline moiety makes it a versatile intermediate for further functionalization.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. They can be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The pyrazole ring is a common pharmacophore in many drugs, enhancing the compound’s relevance in medicinal chemistry.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the pyrazole ring could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
- 2-(4-fluoro-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
- 2-(4-chloro-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
